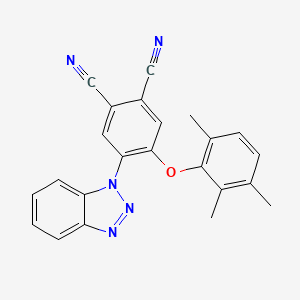![molecular formula C21H27N5O B10872886 7-benzyl-5,6-dimethyl-3-[2-(morpholin-4-yl)ethyl]-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10872886.png)
7-benzyl-5,6-dimethyl-3-[2-(morpholin-4-yl)ethyl]-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzyl-5,6-dimethyl-3-(2-morpholinoethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine is a complex heterocyclic compound It features a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic structure combining pyrrole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-5,6-dimethyl-3-(2-morpholinoethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through the condensation of appropriate precursors, such as 2-aminopyrimidine and a suitable diketone, under acidic or basic conditions.
Introduction of the Benzyl and Dimethyl Groups: These groups can be introduced via alkylation reactions using benzyl halides and methylating agents.
Attachment of the Morpholinoethyl Group: This step involves the nucleophilic substitution of a halogenated precursor with morpholine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The benzyl and morpholinoethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenated precursors and nucleophiles like morpholine are used under basic conditions.
Major Products
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrrolo[2,3-d]pyrimidines with various functional groups.
Scientific Research Applications
7-Benzyl-5,6-dimethyl-3-(2-morpholinoethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolo[2,3-d]pyrimidine core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The benzyl and morpholinoethyl groups enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Morpholinoethyl Substituted Compounds: Compounds with morpholinoethyl groups attached to different cores.
Uniqueness
7-Benzyl-5,6-dimethyl-3-(2-morpholinoethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse functionalization make it a valuable compound for research and development.
Properties
Molecular Formula |
C21H27N5O |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
7-benzyl-5,6-dimethyl-3-(2-morpholin-4-ylethyl)pyrrolo[2,3-d]pyrimidin-4-imine |
InChI |
InChI=1S/C21H27N5O/c1-16-17(2)26(14-18-6-4-3-5-7-18)21-19(16)20(22)25(15-23-21)9-8-24-10-12-27-13-11-24/h3-7,15,22H,8-14H2,1-2H3 |
InChI Key |
OOUJGKGKBMDDOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C(=N)N(C=N2)CCN3CCOCC3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Cycloheptyl-8,9-dimethyl-2-(2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10872810.png)
![2-(1,3-benzothiazol-2-yl)-1-benzyl-4-methyl-5-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10872820.png)

![6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10872830.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B10872838.png)

![Methyl 4-[({[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B10872842.png)
![3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10872845.png)
![4-Nitrobenzyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}acetate](/img/structure/B10872846.png)
![(2E)-3-(2-bromo-5-ethoxy-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid](/img/structure/B10872854.png)
![(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10872860.png)
![2-[({[5-Cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10872868.png)

![4-methoxy-N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}benzamide](/img/structure/B10872887.png)
